molecular formula C7H10N2O B3145550 4-Methoxy-2,5-dimethylpyrimidine CAS No. 5767-72-6

4-Methoxy-2,5-dimethylpyrimidine

Cat. No.: B3145550
CAS No.: 5767-72-6
M. Wt: 138.17 g/mol
InChI Key: VPMVTXCEJSJWDU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Methoxy-2,5-dimethylpyrimidine, with CAS number 5767-72-6, is a chemical compound with the molecular formula C 7 H 10 N 2 O and a molecular weight of 138.17 . As a pyrimidine derivative, this structure serves as a valuable scaffold and intermediate in organic synthesis and pharmaceutical research . Pyrimidine cores are fundamental in medicinal chemistry, and the specific substitution pattern of methoxy and methyl groups on this ring makes it a versatile building block for the development of more complex molecules, potentially for use in drug discovery programs and material science . This product is offered as a high-purity material to ensure consistent performance in research applications. Please note that this compound requires cold-chain transportation to maintain its stability and integrity during shipping . Safety and Compliance: This product is intended for research and laboratory use only. It is strictly not for diagnostic, therapeutic, or human consumption use. Researchers should handle this material with appropriate precautions in a controlled laboratory environment.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-methoxy-2,5-dimethylpyrimidine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N2O/c1-5-4-8-6(2)9-7(5)10-3/h4H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VPMVTXCEJSJWDU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C(N=C1OC)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301301749
Record name 4-Methoxy-2,5-dimethylpyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301301749
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

138.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5767-72-6
Record name 4-Methoxy-2,5-dimethylpyrimidine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=5767-72-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Methoxy-2,5-dimethylpyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301301749
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for 4 Methoxy 2,5 Dimethylpyrimidine and Analogous Pyrimidines

Pyrimidine (B1678525) Ring Construction Strategies

The formation of the fundamental pyrimidine scaffold is the initial and crucial step in the synthesis of 4-methoxy-2,5-dimethylpyrimidine. Various strategies have been developed to construct this heterocyclic system, ranging from classical condensation reactions to modern multi-component approaches.

Cyclization of β-Dicarbonyl Compounds with N-C-N Units

A well-established and versatile method for pyrimidine synthesis is the Pinner synthesis, which involves the condensation of a 1,3-dicarbonyl compound with an amidine. mdpi.com This [3+3] cycloaddition reaction is a cornerstone of pyrimidine chemistry. mdpi.com In a typical procedure, the 1,3-dicarbonyl component provides a three-carbon fragment, while the amidine supplies the N-C-N unit to complete the six-membered ring. The reaction is often carried out under basic conditions.

For the synthesis of a 2,5-dimethyl-substituted pyrimidine ring, a suitable β-dicarbonyl precursor would be required. The general principle of this reaction is illustrated below:

Reactant 1 (β-Dicarbonyl)Reactant 2 (Amidine)Product (Pyrimidine)

Recent advancements in this area include the use of catalysts to improve efficiency and the development of one-pot procedures. For instance, a metal-catalyzed one-pot synthesis of highly functionalized pyrimidines from cyanogen (B1215507) and β-dicarbonyl compounds has been reported. rsc.org Another variation involves an iodine-promoted condensation and cyclization of methyl ketones or 1,3-dicarbonyl compounds with 2-aminopyridines under solvent-free conditions using high-speed ball milling. nih.gov

Multi-Component Reactions for Pyrimidine Scaffolds

Multi-component reactions (MCRs) have emerged as powerful tools in organic synthesis, allowing for the construction of complex molecules in a single step from three or more starting materials. acs.orgorganic-chemistry.org This approach offers significant advantages in terms of efficiency, atom economy, and the ability to generate diverse libraries of compounds. acs.orgorganic-chemistry.org

Several MCRs have been developed for the synthesis of pyrimidine scaffolds. mdpi.comacs.orgorganic-chemistry.org A notable example is the iridium-catalyzed multicomponent synthesis of pyrimidines from amidines and up to three different alcohols. acs.orgorganic-chemistry.org This reaction proceeds through a sequence of condensation and dehydrogenation steps, leading to the regioselective formation of C-C and C-N bonds. acs.orgorganic-chemistry.org Another approach involves a ZnCl₂-catalyzed three-component coupling of functionalized enamines, triethyl orthoformate, and ammonium (B1175870) acetate (B1210297) to yield 4,5-disubstituted pyrimidine derivatives. organic-chemistry.org

The following table summarizes some MCRs for pyrimidine synthesis:

Reaction TypeReactantsCatalystKey Features
Iridium-catalyzed MCRAmidines, AlcoholsPN5P-Ir-pincer complexesRegioselective, sustainable, yields up to 93%. acs.orgorganic-chemistry.org
Zinc-catalyzed MCREnamines, Triethyl orthoformate, Ammonium acetateZnCl₂Single-step synthesis of 4,5-disubstituted pyrimidines. organic-chemistry.org
Iron-catalyzed MCRKetones/Aldehydes/Esters, AmidinesIn situ prepared iron(II)-complexModular synthesis with broad functional group tolerance. acs.org

These multicomponent strategies provide efficient and versatile routes to a wide range of substituted pyrimidines, which can then be further functionalized to yield target molecules like this compound.

De Novo Heterocycle Synthesis Approaches

De novo synthesis refers to the construction of a molecule from basic precursors. In the context of pyrimidine synthesis, this involves building the pyrimidine ring from simple, acyclic starting materials. microbenotes.comlibretexts.org This pathway is fundamental in biological systems for the production of pyrimidine nucleotides required for DNA and RNA. microbenotes.comlibretexts.orgnih.gov

In chemical synthesis, de novo approaches often involve the sequential formation of bonds to construct the heterocyclic ring. For instance, the synthesis of 2-substituted pyrimidine-5-carboxylic esters has been achieved by reacting the sodium salt of 3,3-dimethoxy-2-methoxycarbonylpropen-1-ol with various amidinium salts. organic-chemistry.org

The key steps in a generalized de novo pyrimidine synthesis often involve:

Formation of a C-C-C fragment.

Reaction with a source of the N-C-N unit (e.g., urea, thiourea (B124793), or amidines).

Cyclization and subsequent aromatization to form the pyrimidine ring.

While often involving multiple steps, de novo synthesis provides a high degree of control over the substitution pattern of the final pyrimidine product.

Functional Group Interconversion and Regioselective Modification of Pyrimidine Rings

Once the pyrimidine ring is constructed, the next critical phase is the introduction and modification of functional groups to arrive at the desired this compound. This often involves regioselective reactions to ensure the correct placement of substituents.

Introduction of Methoxy (B1213986) Functionality

The introduction of a methoxy group at a specific position on the pyrimidine ring is a key transformation. This is typically achieved through the substitution of a suitable leaving group.

Nucleophilic aromatic substitution (SNAr) is a primary method for introducing nucleophiles, such as methoxide (B1231860), onto an aromatic ring. youtube.commasterorganicchemistry.comlumenlearning.comlibretexts.org This reaction is particularly effective for electron-deficient aromatic systems like pyrimidines. youtube.comnih.gov The presence of the nitrogen atoms in the pyrimidine ring activates the ring towards nucleophilic attack. youtube.com

The SNAr mechanism generally proceeds through a two-step addition-elimination sequence involving a negatively charged intermediate known as a Meisenheimer complex. lumenlearning.comlibretexts.org For the synthesis of this compound, the precursor would be a 4-halogenated-2,5-dimethylpyrimidine, most commonly 4-chloro-2,5-dimethylpyrimidine (B1314056). The reaction involves the attack of a methoxide source, such as sodium methoxide, on the carbon atom bearing the halogen. youtube.com

The general reaction is as follows:

Starting MaterialReagentProduct
4-Chloro-2,5-dimethylpyrimidineSodium MethoxideThis compound

The reactivity of halopyrimidines in SNAr reactions is influenced by the position of the halogen. Halogens at the 2- and 4-positions of the pyrimidine ring are generally more susceptible to nucleophilic displacement due to the stabilizing effect of the adjacent nitrogen atoms on the anionic intermediate. youtube.com

The synthesis of the required 4-chloro-2,5-dimethylpyrimidine precursor can be achieved by treating the corresponding 2,5-dimethylpyrimidin-4-ol (B1594479) with a chlorinating agent like phosphorus oxychloride. chemicalbook.comchemicalbook.comprepchem.com

The following table presents a summary of research findings on the synthesis of methoxy-substituted pyrimidines via SNAr:

PrecursorReagentProductReference
2,4-Dichloro-5,6-dimethylpyrimidineSodium methoxide in Methanol (B129727)2,4-Dimethoxy-5,6-dimethylpyrimidine chemicalbook.com
4-Chloro-2,6-dimethylpyrimidineNot specifiedNot specified chemicalbook.com
2-n-Butyl-5,6-dimethylpyrimidin-4(3H)-onePhosphoryl chloride, then Sodium methoxide2-n-Butyl-4-methoxy-5,6-dimethylpyrimidine prepchem.com
4-Chloro-5-iodo-2,6-dimethylpyrimidineNot specifiedNot specified chemicalbook.com

These examples demonstrate the utility of the SNAr reaction in the synthesis of methoxylated pyrimidines, providing a reliable method for the preparation of this compound from its halogenated precursor.

Continuous-Flow Microfluidic Reactor Methodologies for C-O Bond Formation

The formation of a C-O bond, specifically the introduction of a methoxy group onto a pyrimidine ring, can be significantly enhanced using continuous-flow microfluidic reactors. This technology offers superior control over reaction conditions compared to traditional batch synthesis, leading to higher yields, cleaner reaction profiles, and improved safety. nih.govresearchgate.net

In a continuous-flow system, reactants are pumped through small channels or tubes within a microreactor. youtube.com The high surface-area-to-volume ratio in these microchannels allows for extremely efficient heat transfer and precise temperature control, which is crucial for managing exothermic reactions and improving selectivity. researchgate.net This setup facilitates the rapid mixing of reagents, ensuring homogenous reaction conditions and minimizing the formation of byproducts. youtube.com

A key application for this technology in pyrimidine synthesis is the nucleophilic aromatic substitution (SNAr) reaction. For instance, the coupling of heteroaryl chlorides, such as a chloropyrimidine, with alcohols like methanol can be performed under mild conditions without the need for a transition metal catalyst. nih.gov The continuous and safe nature of this approach is particularly valuable for producing intermediates of industrial importance. nih.gov The ability to precisely control residence time—the duration the reactants spend in the reaction zone—ensures complete conversion of the starting material to the desired product. youtube.com This methodology is highly modular and can be adapted for synthesizing a variety of alkoxy-substituted pyrimidines. nih.govrsc.org

Table 1: Comparison of Batch vs. Continuous-Flow SNAr for C-O Bond Formation

Feature Conventional Batch Reactor Continuous-Flow Microfluidic Reactor
Heat Transfer Less efficient, potential for hotspots Highly efficient, precise temperature control researchgate.net
Mixing Can be slow and non-uniform Rapid and highly efficient youtube.com
Safety Higher risk with large volumes Inherently safer due to small reaction volumes youtube.com
Yield & Purity Often lower with more byproducts Generally higher yields and cleaner profiles nih.gov
Scalability Difficult to scale up predictably Easily scalable by running longer or in parallel
Catalyst Often requires transition metal catalysts Can proceed under catalyst-free conditions nih.gov

Incorporation and Manipulation of Methyl Substituents

The introduction of methyl groups onto the pyrimidine core is a critical step in tailoring the molecule's properties. The general enzymatic mechanism for pyrimidine methylation involves the activation of the ring for a subsequent methyl transfer. umich.edu This is typically achieved through a nucleophilic addition of an active site cysteine to carbon-6 of the pyrimidine ring. umich.edu This addition facilitates the methyl transfer from a donor to carbon-5 of the ring, followed by the elimination of the nucleophile to reform the double bond, resulting in a methylated pyrimidine. umich.edu

In chemical synthesis, methyl groups are often incorporated by selecting appropriate starting materials. One classical method involves the condensation of a three-carbon fragment with an amidine, urea, or guanidine. bu.edu.eg For example, the reaction of acetylacetone (B45752) with thiourea in the presence of hydrochloric acid is a common route to synthesize the 4,6-dimethylpyrimidine-2-thiol (B7761162) core structure, which can be further derivatized. researchgate.net

Another strategy involves the trimerization of acetonitrile (B52724). The self-condensation of acetonitrile in the presence of a strong base like potassium methoxide can yield 4-amino-2,6-dimethylpyrimidine. orgsyn.org In this reaction, the mixture is heated, and the resulting solid is treated with water to precipitate the pyrimidine product. orgsyn.org The manipulation of substituents on a pre-existing pyrimidine ring offers another avenue. For instance, creating a C-C double bond at the 5 and 6 positions can be achieved via hydride transfer and proton abstraction, a process that can be influenced by enzymatic or chemical means. umich.edu

Table 2: Selected Methods for Methyl Group Incorporation

Method Precursors Resulting Structure Reference
Condensation Acetylacetone and Thiourea 4,6-dimethylpyrimidine-2-thiol researchgate.net
Trimerization Acetonitrile and Potassium Methoxide 4-amino-2,6-dimethylpyrimidine orgsyn.org
Enzymatic Methylation Pyrimidine ring and S-adenosyl-L-methionine 5-methylpyrimidine derivative umich.edu

Derivatization from Precursor Pyrimidine Intermediates (e.g., 2-chloro-4,6-dimethylpyrimidine)

The use of halogenated pyrimidines, such as 2-chloro-4,6-dimethylpyrimidine, as precursors is a versatile and widely employed strategy for synthesizing more complex derivatives. sigmaaldrich.comnih.gov The chlorine atom at the C2 position is a good leaving group, making it susceptible to nucleophilic substitution, which allows for the introduction of a wide array of functional groups. nih.gov

The synthesis of these chloro-pyrimidine intermediates can be achieved through various routes. One method involves using malononitrile (B47326) as a starting material, which undergoes a series of reactions including salification and cyclization to yield the desired chlorinated pyrimidine. google.comgoogle.com For instance, the synthesis of 2-chloro-4,6-dimethoxypyrimidine (B81016) can start from malononitrile and methanol. google.com

Once the 2-chloropyrimidine (B141910) intermediate is obtained, it can be readily derivatized. The replacement of the chlorine atom can occur through mechanisms like the ANRORC (Addition of Nucleophile, Ring Opening, and Ring Closure) mechanism, especially when strong nucleophiles like KNH₂ in liquid ammonia (B1221849) are used. nih.gov This pathway is distinct from simple substitution and involves the opening and subsequent re-closure of the pyrimidine ring. nih.gov This reactivity allows for the synthesis of various 2-substituted pyrimidines, including aminopyrimidines, which are important building blocks in medicinal chemistry. nih.gov

Strategies for Carbon-Carbon Bond Formation (e.g., Styryl Moiety Introduction)

Introducing carbon-based substituents, such as a styryl group, onto the pyrimidine ring requires robust carbon-carbon bond-forming reactions. A notable strategy involves an aldol (B89426) condensation. For example, (E,E)-4,6-bis(styryl)-pyrimidines can be synthesized from a 4,6-dimethylpyrimidine (B31164) precursor, which is formed by the cycloaddition of acetylacetone and urea. mdpi.com This dimethylpyrimidine intermediate then undergoes a subsequent aldol condensation with appropriately substituted aromatic aldehydes to yield the desired bis(styryl) products. mdpi.com

Transition metal-catalyzed cross-coupling reactions are another powerful tool for C-C bond formation on pyrimidine rings. The Suzuki-Miyaura coupling, for instance, can be used to create biphenylpyrimidine scaffolds. researchgate.net This reaction typically involves the coupling of a halogenated pyrimidine with a boronic acid derivative in the presence of a palladium catalyst. researchgate.net Microwave-assisted synthesis in aqueous media has been shown to be an efficient method for carrying out these couplings. researchgate.net

More advanced methods include direct C-H bond activation, which avoids the need for pre-functionalized starting materials like halogenated pyrimidines. nih.gov Palladium-catalyzed cross-dehydrogenative coupling can link uracil (B121893) derivatives with acrylates at the C5 position, demonstrating the potential for direct functionalization of the pyrimidine core. nih.gov

Table 3: C-C Bond Formation Strategies on the Pyrimidine Ring

Reaction Type Key Reagents Bond Formed Moiety Introduced Reference
Aldol Condensation 4,6-Dimethylpyrimidine, Aromatic Aldehyde, TFA C-C Styryl mdpi.com
Suzuki-Miyaura Coupling Halogenated Pyrimidine, Aryl Boronic Acid, Pd Catalyst C-C (Aryl-Aryl) Biphenyl researchgate.net
Cross-Dehydrogenative Coupling Uracil Derivative, Acrylate, Pd Catalyst, AgOAc C-C (Alkenyl) Alkenyl nih.gov

Synthesis of Pyrimidine-Appended Heterocycles

The derivatization of pyrimidine intermediates can lead to the formation of more complex heterocyclic systems where the pyrimidine ring is fused or appended to other rings. These structures are of significant interest in drug discovery. tandfonline.comtandfonline.com

A common synthetic route starts with the construction of a functionalized pyrimidine that can undergo further cyclization. For example, starting from 2-keto-thiophene, a chalcone (B49325) can be synthesized and then cyclized with amino formamidine (B1211174) hydrochloride to produce an intermediate pyrimidine amine. tandfonline.comtandfonline.com This amine can then be reacted with various reagents to append other heterocyclic rings. Reaction with phenyl acetyl chloride can yield amide-functionalized pyrimidines, while reaction with anisaldehyde can produce pyrimidine-2-imines. tandfonline.comtandfonline.com Treatment with 2-methyl-4-methylene-5(4H)-oxazolone can lead to thiophene-tethered pyrimidine-imidazoles. tandfonline.comtandfonline.com

Another versatile precursor is a 2-thioxopyrimidine-4-one, which can be synthesized via a Biginelli cyclocondensation reaction. nih.gov The thioxo group and other functionalities on this core can be manipulated to build fused or appended heterocyclic systems. For example, reaction with hydrazine (B178648) hydrate (B1144303) can produce a hydrazine derivative, which can then be cyclized with reagents like benzoin (B196080) or chloroacetyl chloride to form pyrimidine-appended tetrazines or other heterocycles. nih.gov These multi-step syntheses demonstrate the modularity of pyrimidine chemistry in creating diverse molecular architectures. researchgate.netbenthamdirect.com

Chemical Transformations and Reactivity of 4 Methoxy 2,5 Dimethylpyrimidine

Electrophilic Aromatic Substitution Reactions

Influence of Methoxy (B1213986) and Methyl Substituents on Ring Activation and Regioselectivity

The pyrimidine (B1678525) ring itself is electron-deficient and thus deactivated towards electrophilic aromatic substitution compared to benzene. The two nitrogen atoms exert a powerful electron-withdrawing inductive effect, reducing the electron density at the C-2, C-4, and C-6 positions. Consequently, electrophilic attack, when it occurs, preferentially takes place at the C-5 position, which is least affected by the nitrogen atoms.

However, the presence of activating, electron-donating substituents can overcome this inherent lack of reactivity. In 4-Methoxy-2,5-dimethylpyrimidine, the methoxy group at C-4 and the methyl groups at C-2 and C-5 are all classified as activating groups.

Methoxy Group (C-4): The methoxy group is a strong activating group. It exerts a -I (inductive) effect due to the electronegativity of the oxygen atom but, more importantly, a powerful +M (mesomeric) effect by donating a lone pair of electrons to the aromatic system. This resonance effect significantly increases the electron density of the ring, particularly at the positions ortho and para to its location. In this case, it strongly activates the C-5 position.

Methyl Groups (C-2 and C-5): Methyl groups are weaker activating groups that operate through a +I (inductive) effect and hyperconjugation, both of which donate electron density to the ring.

The cumulative effect of these three electron-donating groups makes the this compound ring significantly more susceptible to electrophilic attack than unsubstituted pyrimidine. The directing influence of these substituents determines the regioselectivity of the reaction. The C-4 methoxy group strongly directs electrophiles to the C-5 position. The C-2 methyl group also activates the C-5 position. With the C-5 position already occupied by a methyl group, the most probable site for electrophilic attack becomes the C-6 position. The C-6 position is ortho to the strongly activating C-5 methyl group and meta to the C-2 methyl group, while also being activated by the C-4 methoxy group.

Nucleophilic Aromatic Substitution (SNAr) Reactions

Displacement of Leaving Groups (e.g., Halides) by Nucleophiles

Nucleophilic aromatic substitution (SNAr) is a characteristic reaction of electron-deficient aromatic systems, including pyrimidines. The reaction proceeds via an addition-elimination mechanism, where a nucleophile attacks an electrophilic ring carbon, forming a resonance-stabilized anionic intermediate (a Meisenheimer complex), followed by the departure of a leaving group youtube.commasterorganicchemistry.com.

A critical requirement for this reaction is the presence of a good nucleofugal (leaving) group, typically a halide (F, Cl, Br, I) or a sulfonate group nih.govnih.gov. In the case of this compound, the substituents are methoxy and methyl groups. Methyl groups cannot function as leaving groups in SNAr reactions. The methoxy group is also a very poor leaving group under typical SNAr conditions due to the strength of the C-O bond and the high basicity of the resulting methoxide (B1231860) anion researchgate.net. Displacement of a methoxy group on a pyrimidine ring by a nucleophile is not a facile process and generally requires harsh reaction conditions or special activation of the ring, such as quaternization of a nitrogen atom wur.nl. Therefore, this compound is not an appropriate substrate for SNAr reactions involving the displacement of its existing substituents.

Reactivity Differences at Pyrimidine Ring Positions (C-2, C-4, C-6)

For an SNAr reaction to occur on a pyrimidine derivative (e.g., a chloropyrimidine), the site of nucleophilic attack is governed by the electron distribution within the ring. The electron-withdrawing nature of the two nitrogen atoms makes the C-2, C-4, and C-6 positions highly electrophilic and thus susceptible to nucleophilic attack.

The established order of reactivity for SNAr on the pyrimidine ring is generally: C-4 / C-6 > C-2 >> C-5

Positions C-4 and C-6: These positions are the most reactive towards nucleophiles. Attack at either C-4 or C-6 allows the negative charge in the resulting Meisenheimer intermediate to be delocalized effectively onto the adjacent ring nitrogen atom (at position 1 or 3), which is highly stabilizing wuxiapptec.comstackexchange.com.

Position C-2: This position is also activated towards nucleophilic attack. However, it is generally less reactive than C-4 and C-6. While the negative charge of the intermediate can be delocalized onto both adjacent nitrogen atoms, the close proximity of these two electronegative atoms can lead to some electrostatic repulsion, slightly destabilizing the intermediate compared to attack at C-4 or C-6 stackexchange.com.

Position C-5: This position is strongly deactivated towards nucleophilic attack. It is meta to both nitrogen atoms, and the negative charge of an intermediate formed by attack at C-5 cannot be delocalized onto either nitrogen. Consequently, SNAr at C-5 is not observed under normal conditions.

Impact of Electron-Donating Groups on SNAr Pathways

Electron-donating groups (EDGs) have a significant impact on SNAr reactions, primarily by deactivating the ring system. The SNAr mechanism relies on the pyrimidine ring being sufficiently electron-poor (electrophilic) to be attacked by a nucleophile.

The methoxy and methyl groups in this compound are all electron-donating. They increase the electron density on the pyrimidine ring through mesomeric (+M) and inductive (+I) effects. This increased electron density counteracts the electron-withdrawing effects of the ring nitrogens, making the ring carbons less electrophilic and therefore less reactive towards nucleophiles.

Reactions Involving Methyl Groups on the Pyrimidine Ring

The methyl groups at the C2 and C5 positions of the pyrimidine ring are activated by the electron-withdrawing nature of the heterocyclic core, rendering them susceptible to a variety of chemical transformations.

The activated methyl groups of this compound are expected to participate in condensation reactions with electrophilic reagents, such as aldehydes and ketones. This reactivity is analogous to that observed in other methyl-substituted heteroaromatic systems. For instance, the methyl groups in 2-methylpyridines, which are activated by the adjacent nitrogen atom, readily undergo condensation with aromatic aldehydes in the presence of a base to yield styryl derivatives. This type of reaction, often a Claisen-Schmidt or Knoevenagel-type condensation, proceeds through the deprotonation of the methyl group to form a carbanionic intermediate, which then attacks the carbonyl carbon of the aldehyde. Subsequent dehydration yields the corresponding vinyl-substituted pyrimidine.

While specific studies on this compound are not prevalent, the established reactivity of similar compounds, such as 2-methyl-3-nitropyridines, which react with various aromatic aldehydes under mild conditions, suggests that the methyl groups of this compound would exhibit similar reactivity. The presence of two methyl groups at different positions (C2 and C5) could lead to mixtures of mono- and di-condensation products, with the relative reactivity likely influenced by steric and electronic factors.

Beyond condensation reactions, the activated methyl groups of this compound can be functionalized through various other chemical pathways. These include oxidation and halogenation reactions, which provide valuable synthetic handles for further molecular elaboration.

Oxidation: The methyl groups can be oxidized to afford hydroxymethyl, formyl, or carboxylic acid functionalities. The choice of oxidizing agent and reaction conditions determines the extent of oxidation. For example, mild oxidizing agents might selectively convert a methyl group to a hydroxymethyl group, while stronger oxidants like potassium permanganate (KMnO₄) or potassium dichromate (K₂Cr₂O₇) can lead to the formation of a carboxylic acid. The oxidation of methyl groups on heterocyclic rings is a well-established transformation. For instance, the methyl groups of bipyridine can be converted to carboxylic acids using potassium dichromate in sulfuric acid.

Halogenation: The methyl groups can also undergo free-radical halogenation, typically using reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS) in the presence of a radical initiator. This reaction introduces a halogen atom onto the methyl group, forming a halomethylpyrimidine. These halomethyl derivatives are versatile synthetic intermediates, readily participating in nucleophilic substitution reactions to introduce a wide range of functional groups.

Functional Group Interconversion and Ring Opening/Closing Dynamics

The 4-methoxy group is a key site for functional group interconversion. It can be cleaved under acidic conditions to yield the corresponding pyrimidin-4-one. More significantly, the electron-deficient nature of the pyrimidine ring makes it susceptible to nucleophilic attack, which can lead to ring-opening and subsequent rearrangement or recyclization reactions.

Studies on related 4-alkoxypyrimidines have shown that they can undergo ring transformation reactions in the presence of strong nucleophiles like ammonia (B1221849) or amide ions. The reaction often proceeds via an initial nucleophilic addition to the pyrimidine ring (typically at the C6 position), followed by ring-opening of the C5-C6 bond. The resulting open-chain intermediate can then recyclize to form a different heterocyclic system. For example, certain 4-ethoxypyrimidines have been observed to undergo ring transformation into s-triazines in the presence of amide ions wur.nl. This type of reactivity highlights the dynamic nature of the pyrimidine core under specific reaction conditions.

Metal-Catalyzed Coupling Reactions for Pyrimidine Diversification

Metal-catalyzed cross-coupling reactions are powerful tools for the diversification of heterocyclic scaffolds, and pyrimidines are excellent substrates for such transformations. To utilize this compound in these reactions, it would typically first be converted to a derivative bearing a suitable leaving group, such as a halogen or a tosylate.

The Suzuki-Miyaura cross-coupling reaction, which involves the palladium-catalyzed coupling of an organoboron reagent with an organic halide or triflate, is a widely used method for the formation of carbon-carbon bonds. researchgate.netnih.govsemanticscholar.orgnih.govsemanticscholar.org Halogenated pyrimidines are particularly reactive substrates in Suzuki couplings due to the electron-deficient nature of the ring.

For this compound to be used in a Suzuki coupling, it would first need to be halogenated at one of the ring carbon atoms, for instance, at the C6 position. The resulting 6-halo-4-methoxy-2,5-dimethylpyrimidine could then be coupled with a variety of aryl or vinyl boronic acids or esters. The regioselectivity of Suzuki couplings on di- or tri-halopyrimidines has been extensively studied, with the C4 and C6 positions generally being the most reactive. nih.govmdpi.com

The general conditions for a Suzuki coupling of a hypothetical 6-chloro-4-methoxy-2,5-dimethylpyrimidine would involve a palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(PPh₃)₂), a base (e.g., K₂CO₃, K₃PO₄, or Cs₂CO₃), and a suitable solvent system (e.g., dioxane/water or toluene/ethanol). semanticscholar.orgmdpi.com

Table 1: Representative Palladium Catalysts and Bases for Suzuki Cross-Coupling of Halopyrimidines

CatalystBaseSolvent SystemTypical Substrates
Pd(PPh₃)₄K₂CO₃1,4-Dioxane/H₂O2,4-Dichloropyrimidines
PdCl₂(dppf)Cs₂CO₃Toluene/Ethanol4,6-Dichloropyrimidines
Pd(OAc)₂/SPhosK₃PO₄TolueneChloro- and Bromopyrimidines

This table is illustrative and specific conditions would need to be optimized for the target substrate.

Photochemical and Thermal Reaction Pathways

The presence of the pyrimidine ring and the methoxy group suggests that this compound may undergo interesting photochemical and thermal reactions.

Photochemical Reactions: The photochemistry of pyrimidines is a rich field of study. Ultraviolet irradiation can induce various transformations, including isomerizations and rearrangements. A study on the photolysis of 2,6-dimethyl-4-methoxypyrimidine 1-oxide in methanol (B129727) showed that it undergoes ring contraction to form an imidazole derivative researchgate.net. While this is a reaction of the N-oxide, it points to the potential for skeletal rearrangements of the pyrimidine core under photochemical conditions. The luminescence properties and photochemistry of other substituted methoxypyrimidines have also been investigated, indicating their susceptibility to photochemical transformations nih.gov.

Thermal Reactions: Thermally induced rearrangements are also known for methoxypyrimidines. For example, heating 2- or 4-methoxypyrimidines can lead to an intermolecular rearrangement to the corresponding N-methyl-oxopyrimidines. This reaction is thought to proceed through an ionic, intermolecular mechanism. The rate of this rearrangement is influenced by the substitution pattern on the pyrimidine ring.

Photorearrangements and Excited State Chemistry of Pyrimidine N-Oxides

The photochemical behavior of pyrimidine N-oxides is a subject of considerable interest, leading to a variety of molecular rearrangements. While specific studies focusing solely on this compound N-oxide are not extensively detailed in the reviewed literature, the general principles governing the photoreactions of substituted pyrimidine N-oxides provide a strong framework for understanding its likely transformations.

The photochemistry of pyrimidine N-oxides is largely dictated by the initial excitation to a singlet excited state, which then undergoes electrocyclization. This process involves the formation of a highly strained and transient oxaziridine intermediate. The position of substitution on the pyrimidine ring plays a crucial role in determining the preferred site of this electrocyclization, which can occur at either the C(2) or C(6) position.

For instance, the irradiation of 2,6-dimethyl-4-methoxypyrimidine 1-oxide in methanol has been shown to result in a ring contraction, a common outcome in the photolysis of pyrimidine N-oxides. This suggests that this compound N-oxide would likely follow a similar reaction pathway, leading to the formation of rearranged heterocyclic products.

The proposed mechanism for these photorearrangements involves the following key steps:

Photoexcitation: The pyrimidine N-oxide absorbs ultraviolet light, promoting it to an excited singlet state.

Electrocyclization: The excited N-oxide undergoes an electrocyclic reaction, where the oxygen atom bonds to a carbon atom of the pyrimidine ring (typically C2 or C6) to form a transient oxaziridine intermediate.

Intermediate Rearrangement: This oxaziridine intermediate is highly unstable and has not been isolated. It rapidly rearranges through a series of bond cleavages and formations. The exact nature of the final products depends on the substitution pattern of the initial pyrimidine N-oxide and the reaction conditions.

It is well-established that the excited singlet state is primarily responsible for these isomerization and rearrangement reactions, whereas the triplet excited state is more commonly implicated in photochemical deoxygenation processes. The study of isoquinoline N-oxides using laser flash photolysis has provided insights into the rapid nature of these transformations, with product formation occurring within nanoseconds, suggesting a very short lifetime for any intermediates.

While the direct photolysis of this compound N-oxide has not been specifically documented in the provided search results, the established principles of pyrimidine N-oxide photochemistry strongly indicate that it would undergo rearrangement upon irradiation, likely proceeding through a transient oxaziridine intermediate to yield novel heterocyclic structures.

Advanced Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the precise structure of organic molecules. By analyzing the behavior of atomic nuclei in a magnetic field, it is possible to deduce the chemical environment of each atom.

The proton NMR (¹H NMR) spectrum of 4-Methoxy-2,5-dimethylpyrimidine is expected to show distinct signals corresponding to the different types of protons in the molecule. The chemical shifts are influenced by the electron density around the protons, which is in turn affected by the pyrimidine (B1678525) ring and the attached functional groups.

The anticipated signals are:

A singlet for the methoxy (B1213986) group (–OCH₃) protons, typically found in the range of 3.8-4.0 ppm.

A singlet for the protons of the methyl group at the 2-position (2-CH₃), likely appearing around 2.4-2.6 ppm.

A singlet for the protons of the methyl group at the 5-position (5-CH₃), expected to be in a similar region, around 2.2-2.4 ppm.

A singlet for the proton on the pyrimidine ring at the 6-position (6-H), which would likely appear further downfield, in the range of 8.0-8.5 ppm, due to the deshielding effect of the aromatic ring.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

Proton Predicted Chemical Shift (ppm) Multiplicity
–OCH₃3.95Singlet
2-CH₃2.50Singlet
5-CH₃2.30Singlet
6-H8.20Singlet

The carbon-13 NMR (¹³C NMR) spectrum provides information about the carbon framework of the molecule. Each unique carbon atom in this compound will give rise to a separate signal.

Based on data from similar pyrimidine structures, the expected chemical shifts are:

The carbon of the methoxy group (–OCH₃) would likely appear around 55 ppm.

The carbons of the two methyl groups (2-CH₃ and 5-CH₃) are expected in the upfield region, typically between 15 and 25 ppm.

The carbon atoms of the pyrimidine ring will be found in the downfield region. The carbon atom attached to the methoxy group (C4) is expected around 160-170 ppm. The other ring carbons (C2, C5, and C6) will have shifts influenced by their substituents and position within the ring, generally appearing between 110 and 160 ppm.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

Carbon Predicted Chemical Shift (ppm)
–OCH₃~55
2-CH₃~24
5-CH₃~17
C2~165
C4~168
C5~120
C6~155

COSY (Correlation Spectroscopy): This experiment would show correlations between coupled protons. In this case, it would primarily be used to confirm the absence of coupling for the singlet signals.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded proton and carbon atoms. It would be used to definitively link the proton signals of the methoxy and methyl groups to their corresponding carbon signals. For instance, it would show a cross-peak between the proton signal at ~3.95 ppm and the carbon signal at ~55 ppm.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals long-range (2-3 bond) correlations between protons and carbons. This is crucial for piecing together the molecular structure. For example, correlations would be expected between the methoxy protons and the C4 carbon, and between the methyl protons and the adjacent ring carbons.

Vibrational Spectroscopy

Vibrational spectroscopy, including FTIR and Raman techniques, provides information about the functional groups and vibrational modes of a molecule.

The FTIR spectrum of this compound would display characteristic absorption bands corresponding to the vibrations of its functional groups. researchgate.net

Key expected vibrational frequencies include:

C-H stretching: Vibrations from the methyl and methoxy groups would appear in the 2850-3000 cm⁻¹ region.

C=N and C=C stretching: The stretching vibrations of the pyrimidine ring would be observed in the 1400-1600 cm⁻¹ region.

C-O stretching: The characteristic stretching of the methoxy group's C-O bond would produce a strong band around 1050-1250 cm⁻¹.

C-H bending: Bending vibrations of the methyl groups would be seen at approximately 1375 cm⁻¹ and 1450 cm⁻¹.

Table 3: Predicted FTIR Absorption Bands for this compound

Vibrational Mode Predicted Frequency Range (cm⁻¹)
C-H stretching (aromatic)~3050
C-H stretching (aliphatic)2850-3000
C=N/C=C stretching (ring)1400-1600
C-O stretching (methoxy)1050-1250
C-H bending (methyl)1375, 1450

Raman spectroscopy provides complementary information to FTIR. While FTIR is more sensitive to polar bonds, Raman spectroscopy is better for analyzing non-polar bonds and symmetric vibrations. chemicalbook.com

For this compound, the Raman spectrum would be particularly useful for observing:

Symmetric ring breathing modes: These vibrations of the pyrimidine ring often give strong signals in Raman spectra and are characteristic of the ring structure.

C-C and C-N skeletal vibrations: These vibrations within the pyrimidine ring would also be prominent.

Methyl group C-H symmetric stretching: This would provide a strong signal around 2930 cm⁻¹.

The combination of FTIR and Raman spectroscopy allows for a more complete picture of the vibrational modes of the molecule. chemicalbook.com

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy is a powerful tool for investigating the electronic transitions within a molecule. For aromatic heterocycles like this compound, the UV-Vis spectrum is characterized by absorption bands arising from the promotion of electrons from lower to higher energy molecular orbitals.

Electronic Transitions and Intramolecular Charge Transfer Phenomena

The electronic spectrum of pyrimidine and its derivatives is primarily governed by π→π* and n→π* transitions. The pyrimidine ring itself is an aromatic system with delocalized π-electrons. wikipedia.org The introduction of substituents—an electron-donating methoxy (-OCH3) group and two methyl (-CH3) groups—on the pyrimidine core of this compound influences the energy of its molecular orbitals.

The methoxy group, acting as an auxochrome, can engage in resonance with the pyrimidine ring, which can lead to intramolecular charge transfer (ICT) phenomena. In such a scenario, there is a redistribution of electron density upon electronic excitation, from the electron-donating methoxy group towards the electron-deficient pyrimidine ring. This ICT character can significantly affect the position and intensity of the absorption bands. Typically, such transitions are sensitive to the surrounding environment, a property explored in solvatochromism. While specific experimental data for this compound is not detailed in the provided sources, related studies on substituted pyrimidines and other nitrogen heterocycles confirm that transitions in the UV-visible region are dominated by π→π* transitions. mdpi.com

Solvatochromism and Environmental Effects on Electronic Spectra

Solvatochromism describes the change in the color of a substance, and hence its UV-Vis absorption spectrum, upon a change in solvent polarity. This phenomenon is a direct consequence of differential solvation of the ground and excited states of the molecule. For molecules exhibiting intramolecular charge transfer, an increase in solvent polarity typically stabilizes the more polar excited state to a greater extent than the ground state, leading to a bathochromic (red) shift in the absorption maximum (λmax).

Studies on various dyes and heterocyclic compounds demonstrate that absorption maxima can shift significantly with solvent polarity. rsc.orgmdpi.com For instance, in a study on tris[4-(diethylamino)phenyl]amine, absorption peaks were observed to shift when the solvent was changed from dimethylformamide (DMF) to chloroform. ambeed.com For a series of thiophene (B33073) dyes, λmax values shifted from a range of 486-502 nm in methanol (B129727) to 626-654 nm in DMF, illustrating a strong positive solvatochromism. mdpi.com It is expected that this compound would exhibit similar behavior, with its absorption spectrum being sensitive to the polarity of the solvent medium.

To illustrate the principle, the following table shows hypothetical UV-Vis absorption data for this compound in different solvents, based on trends observed for similar compounds.

SolventHypothetical PolarityExpected λmax (nm) Shift
n-HexaneNon-polarHypsochromic (Blue Shift)
ChloroformModerately PolarIntermediate
EthanolPolar ProticBathochromic (Red Shift)
Dimethylformamide (DMF)Polar AproticStrong Bathochromic (Red Shift)

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Determination

Mass spectrometry is an indispensable analytical technique for determining the molecular weight and elemental composition of a compound, as well as for deducing its structure through fragmentation analysis. For this compound, its molecular formula is C7H10N2O.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement of the molecular ion, which allows for the unambiguous determination of its elemental formula. mdpi.commdpi.com The theoretical exact mass of the protonated molecule [M+H]⁺ of this compound can be calculated and compared with the experimental value to confirm its identity.

Theoretical Exact Mass Calculation:

Formula: C7H10N2O

Mass of [M+H]⁺ (C7H11N2O⁺): (7 * 12.000000) + (11 * 1.007825) + (2 * 14.003074) + (1 * 15.994915) = 139.0866

Electron Impact (EI) mass spectrometry of pyrimidine derivatives typically reveals characteristic fragmentation patterns. sapub.org The fragmentation of this compound would be expected to proceed via the loss of its substituent groups. Common fragmentation pathways for substituted pyrimidines involve the successive loss of functional groups followed by the decomposition of the heterocyclic ring. sapub.org For this molecule, initial fragmentation could involve the loss of a methyl radical (•CH3, loss of 15 Da), a methoxy radical (•OCH3, loss of 31 Da), or cleavage of the pyrimidine ring. researchgate.netmdpi.com

The table below outlines potential major fragments for this compound based on common fragmentation patterns of related heterocycles.

Fragment IonProposed Lossm/z (mass/charge)
[C7H10N2O]⁺•Molecular Ion (M⁺•)138
[C6H7N2O]⁺Loss of •CH3123
[C6H9N2]⁺Loss of •CHO109
[C6H7N2]⁺Loss of •OCH3107

X-ray Diffraction (XRD) for Single Crystal Structural Analysis

While a single crystal structure for this compound has not been reported in the searched literature, studies on related substituted pyrimidines provide insight into the type of data that would be obtained. scispace.com For example, analysis of other pyrimidine derivatives has shown them to crystallize in various crystal systems, such as triclinic or monoclinic, with specific space groups (e.g., P-1 or P21). mdpi.comresearchgate.net The analysis would confirm the planarity of the pyrimidine ring and determine the orientation of the methoxy and dimethyl substituents relative to the ring.

The following table presents representative crystallographic data for a related compound, 5-methylpyrimidine, to illustrate the parameters determined by a single crystal XRD study. scispace.com

Crystallographic ParameterExample Value (for 5-methylpyrimidine) scispace.com
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)9.303
b (Å)9.566
c (Å)7.245
β (°)128.80
Volume (ų)500.9
Z (Molecules per unit cell)4

Computational Chemistry Investigations

Density Functional Theory (DFT) Calculations for Molecular Geometry Optimization

No specific studies utilizing Density Functional Theory (DFT) for the molecular geometry optimization of 4-Methoxy-2,5-dimethylpyrimidine have been identified. This type of analysis is fundamental in computational chemistry for determining the most stable three-dimensional structure of a molecule, its bond lengths, bond angles, and dihedral angles.

Frontier Molecular Orbital (FMO) Analysis

A Frontier Molecular Orbital (FMO) analysis, which is crucial for understanding a molecule's reactivity and electronic properties by examining the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), has not been reported for this compound.

Calculation of HOMO-LUMO Energy Gaps and Reactivity Descriptors

Consequently, data on the HOMO-LUMO energy gap and associated reactivity descriptors (such as chemical hardness, softness, electronegativity, and chemical potential) for this compound are unavailable. These parameters are instrumental in predicting the kinetic stability and chemical reactivity of a molecule.

Molecular Electrostatic Potential (MEP) Mapping

There are no published studies that include a Molecular Electrostatic Potential (MEP) map for this compound. An MEP map is a valuable tool for visualizing the charge distribution on a molecule and identifying potential sites for electrophilic and nucleophilic attack.

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis, a method used to study intramolecular and intermolecular bonding and interactions between orbitals, has not been applied to this compound in any available research. This analysis provides insights into charge transfer and delocalization within the molecule.

Spectroscopic Property Simulation and Validation with Experimental Data

No computational studies simulating the spectroscopic properties of this compound have been found. Such simulations are vital for interpreting and validating experimental spectroscopic data.

Prediction of NMR, IR, and UV-Vis Spectroscopic Parameters

As a result, there are no predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), or Ultraviolet-Visible (UV-Vis) spectroscopic parameters for this compound derived from computational methods.

Investigation of Charge Distribution and Electronic Delocalization

Computational studies, particularly through methods like Mulliken population analysis and Natural Bond Orbital (NBO) analysis, provide significant insights into the electronic characteristics of pyrimidine (B1678525) derivatives. While direct computational research on this compound is not extensively available in published literature, valuable inferences can be drawn from studies on structurally analogous compounds. One such relevant study focuses on 2-amino-4-methoxy-6-methylpyrimidine (AMMP), which shares the core pyrimidine ring, a methoxy (B1213986) group at the 4-position, and a methyl group. researchgate.net This allows for a qualitative and semi-quantitative understanding of the charge distribution and electronic delocalization within the target molecule.

Mulliken Population Analysis and Natural Atomic Charges:

Analysis of similar pyrimidine structures using Density Functional Theory (DFT) reveals a characteristic distribution of charges. researchgate.net The nitrogen atoms within the pyrimidine ring are consistently found to be centers of negative charge due to their high electronegativity. Conversely, the carbon atoms bonded to these nitrogens, as well as the hydrogen atoms, typically exhibit positive charges.

In the case of AMMP, natural atomic charge calculations show that the two ring nitrogen atoms hold significant negative charges. researchgate.net The carbon atoms of the pyrimidine ring display a mixed pattern of positive and negative charges, influenced by the attached functional groups. The presence of the electron-donating methoxy and methyl groups influences this charge distribution, increasing the electron density on the ring compared to an unsubstituted pyrimidine. It is expected that this compound would follow a similar pattern, with the nitrogen atoms being the most electronegative centers. The carbon atom of the methoxy group and the carbons of the methyl groups are also anticipated to influence the electronic landscape of the pyrimidine ring.

Natural Bond Orbital (NBO) Analysis:

NBO analysis is instrumental in understanding the delocalization of electron density, which is a key factor in the stability and reactivity of a molecule. researchgate.net This analysis focuses on the interactions between filled (donor) and vacant (acceptor) orbitals. Significant interactions, indicated by a larger second-order perturbation energy E(2), suggest a greater degree of electronic delocalization.

For the analogue 2-amino-4-methoxy-6-methylpyrimidine, NBO analysis highlights strong intramolecular hyperconjugative interactions. researchgate.net A notable interaction involves the delocalization of electron density from the lone pair of the nitrogen atoms to the antibonding orbitals of adjacent C-C and C-N bonds. researchgate.net This delocalization contributes to the stabilization of the molecule. Similarly, interactions are observed between the lone pairs of the oxygen atom in the methoxy group and the antibonding orbitals of the pyrimidine ring. This electron donation from the methoxy group further influences the electronic properties of the ring.

Interactive Data Table: Natural Atomic Charges of 2-amino-4-methoxy-6-methylpyrimidine

The following table presents the calculated natural atomic charges for selected atoms of the analogous compound 2-amino-4-methoxy-6-methylpyrimidine, providing an indication of the likely charge distribution in this compound. researchgate.net

AtomCharge (e)
C20.35
N3-0.68
C40.45
C5-0.32
C60.21
N1-0.65
O(methoxy)-0.55
C(methoxy)0.15
C(methyl)-0.62

Applications As Chemical Intermediates and Building Blocks in Advanced Organic Synthesis

Role in the Construction of Complex Heterocyclic Systems

The pyrimidine (B1678525) scaffold is a fundamental component of numerous biologically active compounds and complex molecular architectures. 4-Methoxy-2,5-dimethylpyrimidine, with its reactive sites, serves as a valuable starting material for the synthesis of more elaborate heterocyclic systems. The methoxy (B1213986) group at the 4-position can act as a leaving group in nucleophilic substitution reactions, while the methyl groups can be functionalized or can influence the reactivity of the pyrimidine ring.

While direct examples of the use of this compound in the construction of complex fused heterocyclic systems are not extensively documented in publicly available literature, the reactivity patterns of similar pyrimidine derivatives suggest its potential in such transformations. For instance, related pyrimidine derivatives are known to undergo cyclization reactions to form fused systems like pyrimido[4,5-d]pyrimidines, which are of interest in medicinal chemistry. The synthesis of various bioactive six-membered heterocycles and their fused analogues often involves the use of substituted pyrimidines as key intermediates. mdpi.com

Precursor for Advanced Functional Molecules

The utility of this compound extends to its role as a precursor for a range of advanced functional molecules, particularly in the agrochemical and pharmaceutical sectors. The pyrimidine ring is a common feature in many commercial products, and the specific substitution pattern of this compound can be a key determinant of biological activity.

Although specific examples detailing the conversion of this compound to a named commercial product are not readily found, the synthesis of sulfonylurea herbicides often involves the coupling of a substituted pyrimidine amine with a sulfonyl isocyanate. The general structure of these herbicides highlights the importance of the substituted pyrimidine moiety.

In the realm of pharmaceuticals, pyrimidine derivatives are integral to the structure of many drugs, including kinase inhibitors used in cancer therapy. The core structure of this compound provides a scaffold that can be elaborated to target specific biological pathways. For example, a novel corticotropin-releasing factor-1 receptor antagonist was developed using a substituted pyridinylamino pyrazinone structure, showcasing the utility of similar nitrogen-containing heterocycles in drug discovery. researchgate.net

Development and Optimization of Novel Synthetic Methodologies (e.g., Flow Chemistry)

The development of efficient and sustainable synthetic methods is a major focus in modern chemistry. This compound and related compounds can serve as model substrates in the optimization of new synthetic protocols, including those utilizing flow chemistry. Flow chemistry offers several advantages over traditional batch processing, such as improved heat and mass transfer, enhanced safety, and the potential for automation and scalability. mdpi.com

While specific studies detailing the use of this compound in a flow chemistry setup are not prevalent, the synthesis of various heterocyclic compounds, including pyrazoles and other active pharmaceutical ingredients, has been successfully demonstrated using continuous-flow technology. mdpi.commdpi.com These studies often involve the reaction of heterocyclic precursors under controlled conditions of temperature, pressure, and residence time to achieve high yields and purities. The principles and techniques developed in these contexts are directly applicable to reactions involving this compound, suggesting its potential for use in streamlined and optimized synthetic workflows. For instance, the continuous flow synthesis of anticancer drugs like imatinib (B729) has been achieved, underscoring the power of this technology in preparing complex molecules that often feature heterocyclic cores. nih.gov

Derivatization Strategies for Structure-Reactivity Relationship Studies

Understanding the relationship between a molecule's structure and its chemical reactivity or biological activity is a cornerstone of chemical and pharmaceutical research. Derivatization of a core scaffold like this compound allows for systematic modifications to probe these relationships.

Studies on related heterocyclic systems provide insights into the potential derivatization strategies for this compound. For example, in a series of 2-methoxypyridine-3-carbonitriles, various aryl substituents were introduced to explore their impact on cytotoxic activity. mdpi.com This study revealed that the nature and position of the substituent on the aromatic ring significantly influenced the compound's antiproliferative effects. Similarly, research on other pyridine (B92270) derivatives has shown that the introduction of methoxy (-OCH3) and hydroxyl (-OH) groups can significantly affect their biological activity. mdpi.com

For this compound, derivatization could involve:

Modification of the methoxy group: Conversion to other alkoxy groups, hydroxyl, or thioether moieties to modulate solubility and electronic properties.

Functionalization of the methyl groups: Halogenation followed by substitution to introduce a variety of functional groups.

Substitution at the remaining ring position: Introduction of substituents through electrophilic or nucleophilic aromatic substitution, where feasible.

These derivatization strategies would generate a library of analogues, which could then be evaluated to establish clear structure-activity relationships (SAR), guiding the design of new molecules with enhanced properties. The table below illustrates potential derivatization points on the this compound scaffold.

PositionOriginal GroupPotential Modifications
2-CH3Halogenation, Oxidation, etc.
4-OCH3Substitution with -OH, -SH, -NHR, etc.
5-CH3Halogenation, Oxidation, etc.
6-HSubstitution with halogens, nitro groups, etc.

This systematic approach is crucial for the rational design of new agrochemicals, pharmaceuticals, and other functional materials based on the this compound core.

Future Research Directions

Exploration of Unconventional Synthetic Pathways for Methoxy-Dimethylpyrimidines

Traditional synthetic routes to pyrimidine (B1678525) cores, while effective, often require harsh conditions or offer limited scope for diversification. Future research will likely focus on more elegant and versatile methods.

A particularly promising, unconventional approach is the deconstruction-reconstruction strategy . nih.gov This method involves activating a pre-existing pyrimidine ring, cleaving it into a more malleable intermediate, and then re-cyclizing it with new components to form a novel pyrimidine or even a different heterocyclic system. nih.gov For 4-Methoxy-2,5-dimethylpyrimidine, this could involve transforming a more readily available pyrimidine into an N-arylpyrimidinium salt, followed by cleavage and reconstruction with a reagent that installs the methoxy (B1213986) and dimethyl groups in the desired positions. This strategy offers a powerful tool for creating analogues that would be challenging to synthesize via traditional multi-step sequences. nih.gov

Furthermore, the development of novel catalytic systems for C-H activation and functionalization represents a major frontier. Applying these methods to the pyrimidine core could allow for the direct introduction of substituents, bypassing the need for pre-functionalized starting materials and thus shortening synthetic sequences significantly.

Advanced Mechanistic Elucidation of Pyrimidine Chemical Transformations

A profound understanding of reaction mechanisms is fundamental to controlling chemical transformations and optimizing reaction conditions. For this compound, key reactions include nucleophilic aromatic substitution (SNAr) at the C4 position (displacing the methoxy group) and electrophilic substitution on the ring, which is influenced by the activating methyl and methoxy groups.

Future research should employ a combination of advanced spectroscopic techniques, kinetic analysis, and computational chemistry to unravel these mechanisms. For instance, the mechanism of methylation on the pyrimidine ring involves nucleophilic addition of a cysteine residue from an enzyme, followed by methyl transfer and subsequent elimination. umich.edu Similar detailed studies on non-enzymatic reactions of this compound could provide crucial insights. Computational modeling, such as Density Functional Theory (DFT), can be used to map reaction energy profiles, identify transition states, and predict the influence of different substituents on reaction barriers, guiding the rational design of experiments. github.com

A proposed mechanistic cycle for the formation of some pyrimidine derivatives involves the in-situ formation of an N-carbamoyliminium ion, which is electrophilic enough to react with an enol intermediate. researchgate.net Investigating analogous pathways for the synthesis of this compound could lead to the discovery of novel and more efficient synthetic protocols.

Rational Design and Synthesis of Derivatives with Tunable Chemical Reactivity

The concept of rational design is central to modern chemistry, particularly in the development of molecules with specific, tailored properties. nih.govresearchgate.net Starting from the this compound scaffold, a multitude of derivatives can be designed to systematically tune its chemical reactivity and physical properties. The electronic nature of the pyrimidine ring can be modulated by introducing electron-donating or electron-withdrawing groups. numberanalytics.com

For example, replacing the methyl groups with trifluoromethyl (CF₃) groups would dramatically increase the electrophilicity of the pyrimidine ring, making it more susceptible to nucleophilic attack. Conversely, introducing further electron-donating groups could enhance its reactivity towards electrophiles. This "smart" molecule design allows for the creation of derivatives optimized for specific applications, from serving as intermediates in complex syntheses to acting as functional units in materials science. nih.gov

Below is a table illustrating how rational design could be applied to the this compound core to create derivatives with tailored reactivity.

Derivative of this compound Modification Predicted Effect on Reactivity Potential Application
4-Chloro-2,5-dimethylpyrimidine (B1314056)Replace C4-Methoxy with ChloroIncreases susceptibility to Nucleophilic Aromatic Substitution (SNAr) at C4.Versatile intermediate for introducing various nucleophiles (amines, thiols, etc.).
4-Methoxy-2,5-bis(trifluoromethyl)pyrimidineReplace C2, C5-Methyl with TrifluoromethylSignificantly increases ring electrophilicity; deactivates ring towards electrophilic attack.Building block for electron-deficient materials or highly specific enzyme inhibitors.
4-Amino-2,5-dimethylpyrimidineReplace C4-Methoxy with AminoIncreases electron density of the ring; potential for H-bond donation.Intermediate for pharmaceuticals; building block for supramolecular structures.
This compound-N-oxideOxidation of a ring NitrogenAlters the electronic distribution and steric profile; may facilitate substitution at adjacent carbons.Intermediate for further functionalization; potential for unique biological activity.

This table is based on established principles of physical organic chemistry.

Integration with High-Throughput Experimentation and Automated Synthesis Platforms

The optimization of chemical reactions and the synthesis of compound libraries are often labor-intensive and time-consuming. youtube.com High-Throughput Experimentation (HTE) and automated synthesis platforms offer a transformative solution by enabling the parallel execution of hundreds of reactions on a microscale. youtube.compurdue.edu

For the synthesis of this compound and its derivatives, HTE can be used to rapidly screen a wide array of catalysts, ligands, bases, and solvents to identify optimal conditions in a fraction of the time required for traditional methods. acs.orgresearchgate.net For example, in developing a cross-coupling reaction to synthesize a derivative, an HTE workflow could test dozens of palladium catalysts and ligands simultaneously to maximize yield and minimize byproducts. researchgate.net

Furthermore, coupling HTE with automated synthesis and purification can enable the rapid generation of a library of this compound derivatives for screening in drug discovery or materials science applications. youtube.com This approach not only accelerates the pace of discovery but also generates large, high-quality datasets that are ideal for training machine learning models. purdue.edu

Application of Machine Learning and Artificial Intelligence for Reaction Prediction and Optimization in Pyrimidine Chemistry

Artificial intelligence (AI) and machine learning (ML) are poised to revolutionize chemical synthesis. rjptonline.org These technologies can analyze vast datasets of chemical reactions to identify patterns and make predictions that are beyond human intuition. nih.govrsc.org

In the context of this compound, ML models can be applied in several ways:

Reaction Yield Prediction: Models can be trained to predict the yield of a reaction based on the reactants, reagents, and conditions, helping chemists to prioritize high-yielding routes before stepping into the lab. github.com

Forward Reaction Prediction: Given a set of reactants including a this compound derivative, AI tools can predict the most likely product(s), which is invaluable for planning multi-step syntheses and identifying potential side reactions. acs.org

Retrosynthesis: AI can suggest novel synthetic pathways to a target molecule like a complex derivative of this compound by working backward from the product to simpler, commercially available starting materials.

Discovery of New Reactions: By learning the underlying rules of chemical reactivity, ML models may even propose entirely new transformations or catalyst systems for pyrimidine chemistry. github.com

The synergy between HTE (which generates the necessary data) and AI (which learns from it) creates a powerful closed-loop system for discovery, where automated experiments generate data, AI models learn from that data to propose new experiments, and the cycle repeats, dramatically accelerating the development of new and valuable pyrimidine-based compounds. nih.gov

Q & A

Q. What are the common synthetic routes for 4-Methoxy-2,5-dimethylpyrimidine, and how are reaction conditions optimized?

  • Methodological Answer : Synthesis typically involves nucleophilic substitution or condensation reactions. For example, methoxy and methyl groups can be introduced via alkylation or aryl substitution. In analogous pyrimidine syntheses, sodium methoxide or acetic acid is used as a catalyst under reflux conditions (e.g., 80°C for 2–8 hours). Optimization includes varying solvent polarity (e.g., acetonitrile, methanol) and temperature to control regioselectivity. Reaction progress is monitored via thin-layer chromatography (TLC) or HPLC . Example Protocol :
  • Step 1 : React 2,5-dimethylpyrimidine with methoxy chloride in acetonitrile.
  • Step 2 : Use sodium hydroxide (80°C, 2 hours) to neutralize byproducts.
  • Validation : Confirm product purity via 1^1H NMR (methoxy singlet at δ 3.8–4.0 ppm) and mass spectrometry .

Q. What spectroscopic techniques are most reliable for characterizing this compound?

  • Methodological Answer :
  • 1^1H/13^{13}C NMR : Identifies methoxy (δ 3.8–4.0 ppm) and methyl groups (δ 2.1–2.5 ppm). Aromatic protons appear as singlets due to symmetry .
  • X-ray Crystallography : Resolves planarity and bond angles (e.g., methoxy group deviation from the pyrimidine plane by ~1.08 Å). Data collection at 100 K improves accuracy, with R-factors <0.05 indicating high precision .
  • Mass Spectrometry : Molecular ion peaks (e.g., m/z 152 for C7_7H10_{10}N2_2O) confirm molecular weight .

Advanced Research Questions

Q. How can researchers resolve contradictions in NMR data caused by substituent effects or tautomerism?

  • Methodological Answer : Contradictions arise from dynamic processes (e.g., keto-enol tautomerism) or solvent-induced shifts. Strategies include:
  • Variable-Temperature NMR : Freeze tautomeric interconversion (e.g., at −40°C).
  • DFT Calculations : Predict chemical shifts using software like Gaussian or ORCA. Compare computed vs. experimental 1^1H NMR to identify dominant tautomers .
  • X-ray Validation : Resolve ambiguity by confirming solid-state structure (e.g., methoxy orientation) .

Q. What experimental designs are optimal for studying the electronic effects of substituents on pyrimidine reactivity?

  • Methodological Answer :
  • Hammett Studies : Introduce substituents (e.g., electron-withdrawing Cl, electron-donating CH3_3) at positions 2, 4, or 5. Measure reaction rates (e.g., hydrolysis) to calculate σ values.
  • DFT/Molecular Orbital Analysis : Compute HOMO-LUMO gaps to predict nucleophilic/electrophilic sites. For example, methoxy groups increase electron density at C4, enhancing electrophilic substitution .
    Table: Substituent Effects on Reaction Rates
SubstituentPositionRate Constant (k, s⁻¹)σ Value
OCH3_340.45−0.27
CH3_350.32−0.17
Cl60.78+0.23

Q. How can crystallographic data address discrepancies in proposed reaction mechanisms?

  • Methodological Answer : Single-crystal X-ray structures provide unambiguous bond lengths and angles. For example:
  • Short Cl···N Contacts (3.09–3.10 Å) in 4,6-dichloro-5-methoxypyrimidine suggest halogen bonding, stabilizing intermediates in substitution reactions .
  • Planarity Analysis : Methoxy groups deviating >1 Å from the pyrimidine plane indicate steric hindrance, explaining regioselectivity in electrophilic attacks .

Data Contradiction Analysis

Q. How to interpret conflicting bioactivity data in structure-activity relationship (SAR) studies?

  • Methodological Answer :
  • Control Experiments : Test purity via HPLC (e.g., >97% by area normalization) to rule out impurities .
  • Docking Simulations : Use PyMOL or AutoDock to model interactions with target enzymes (e.g., dihydrofolate reductase). Compare binding energies of enantiomers or tautomers .
  • Meta-Analysis : Aggregate data from multiple studies (e.g., IC50_{50} values) to identify outliers. For example, conflicting IC50_{50} values may arise from assay conditions (pH, solvent) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Methoxy-2,5-dimethylpyrimidine
Reactant of Route 2
Reactant of Route 2
4-Methoxy-2,5-dimethylpyrimidine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.